molecular formula C48H38N4 B082329 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine CAS No. 14527-51-6

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine

Cat. No.: B082329
CAS No.: 14527-51-6
M. Wt: 670.8 g/mol
InChI Key: XNOMLEHGHNPLMW-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine: is an organic compound belonging to the porphyrin class. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. This specific compound is characterized by the presence of four p-tolyl groups attached to the meso positions of the porphyrin ring. It is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine typically involves the condensation of pyrrole with p-tolualdehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified through column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form metalloporphyrins when reacted with metal salts such as zinc acetate or iron chloride.

    Substitution: Substitution reactions can occur at the meso positions or the peripheral tolyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

    Reduction: Metal salts like zinc acetate, iron chloride, and sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products:

    Oxidation: Oxidized porphyrin derivatives.

    Reduction: Metalloporphyrins.

    Substitution: Halogenated, nitrated, or sulfonated porphyrins.

Scientific Research Applications

Chemistry: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine is widely used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions. Its unique electronic properties make it suitable for use in dye-sensitized solar cells and organic light-emitting diodes.

Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its ability to generate singlet oxygen upon light irradiation makes it valuable in photodynamic therapy for cancer treatment.

Medicine: The compound’s photodynamic properties are exploited in medical applications, particularly in the treatment of certain types of cancer. It is used to target and destroy cancer cells through the generation of reactive oxygen species.

Industry: In the industrial sector, this compound is used in the development of sensors for detecting gases such as sulfur dioxide. Its chemiresistive properties make it suitable for use in environmental monitoring and pollution control .

Comparison with Similar Compounds

    5,10,15,20-Tetraphenyl-21H,23H-porphine: Similar structure but with phenyl groups instead of p-tolyl groups.

    5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: Contains pyridyl groups, offering different electronic properties.

    5,10,15,20-Tetra(4-aminophenyl)-21H,23H-porphine: Features aminophenyl groups, providing additional functionalization sites.

Uniqueness: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine is unique due to the presence of p-tolyl groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics .

Properties

IUPAC Name

5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQNUQLWBBZIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-51-6
Record name 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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